Di-(2-pyridyl)(dicyclohexylphosphino)amine

Description

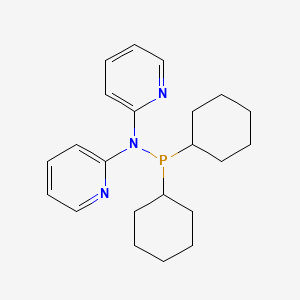

Di-(2-pyridyl)(dicyclohexylphosphino)amine (CAS 472959-98-1) is a phosphorus-containing ligand with the molecular formula C₂₂H₃₀N₃P and a molecular weight of 367.47 g/mol . It features two pyridyl groups, a dicyclohexylphosphino moiety, and a central amine nitrogen atom (Figure 1). This hybrid ligand combines the strong σ-donor capability of the phosphine group with the π-accepting properties of pyridyl rings, making it versatile in coordination chemistry and catalysis.

Properties

IUPAC Name |

N-dicyclohexylphosphanyl-N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N3P/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)25(21-15-7-9-17-23-21)22-16-8-10-18-24-22/h7-10,15-20H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUFCBSWPOCQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)N(C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704839 | |

| Record name | P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472959-98-1 | |

| Record name | P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Coupling of 2-Pyridylamine with Dicyclohexylphosphine

- Reaction Conditions: The reaction is typically performed under nitrogen or argon atmosphere to avoid phosphine oxidation.

- Solvents: Common solvents include dichloromethane and toluene, chosen for their ability to dissolve both reactants and to provide an inert medium.

- Temperature and Time: Controlled heating (often between room temperature and 80 °C) for several hours (typically 12–24 h) is employed to drive the reaction to completion.

- Workup: The reaction mixture is quenched with water, extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

This method yields Di-(2-pyridyl)(dicyclohexylphosphino)amine with moderate to high purity and yield, suitable for laboratory-scale synthesis.

Industrial and Scale-Up Methods

- Large-Scale Reactors: Industrial synthesis utilizes large batch reactors with optimized stirring and temperature control to maximize yield and purity.

- Continuous Flow Chemistry: Emerging industrial methods employ continuous flow reactors to enhance reaction efficiency, reproducibility, and scalability.

- Optimization: Parameters such as reactant concentration, solvent choice, reaction temperature, and residence time are finely tuned to reduce by-products and improve throughput.

These methods emphasize safety and environmental considerations, given the air sensitivity of phosphines and the need for inert atmosphere handling.

Catalytic and Palladium-Mediated Synthetic Routes

Recent advances in transition-metal catalysis have introduced palladium-catalyzed cross-coupling reactions as an alternative synthetic route to related phosphinoamine ligands, which may be adapted for this compound synthesis.

- Catalysts: Palladium complexes such as Pd2(dba)3 combined with bidentate ligands (e.g., XantPhos) facilitate C–N and P–N bond formation.

- Bases: Strong bases like tert-butoxide (t-BuONa) are used to deprotonate amines and promote coupling.

- Solvents and Conditions: Reactions are conducted in toluene or similar solvents at elevated temperatures (~90–110 °C) under nitrogen atmosphere.

- Advantages: These methods provide high selectivity and yield, and allow for functional group tolerance and structural diversity.

Reaction Mechanism Insights

The formation of this compound involves nucleophilic attack of the amine nitrogen on the electrophilic phosphorus center of dicyclohexylphosphine or its derivatives. In palladium-catalyzed routes, oxidative addition, transmetalation, and reductive elimination steps facilitate bond formation.

The steric bulk of the dicyclohexyl groups influences the reactivity and selectivity by providing steric hindrance around the phosphorus, which stabilizes the ligand and enhances catalytic properties in subsequent applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | 2-pyridylamine + dicyclohexylphosphine | Inert atmosphere, DCM/toluene, 25–80 °C, 12–24 h | Straightforward, moderate-high yield | Air-sensitive reagents, longer reaction times |

| Industrial Batch & Flow Synthesis | Same as above, scaled-up | Controlled temperature & flow | Scalable, optimized purity | Requires specialized equipment |

| Pd-Catalyzed Cross-Coupling | 2-(2-pyridyl)amine derivatives + Pd catalyst + base | Toluene, 90–110 °C, inert atmosphere | High selectivity, functional group tolerance | Requires expensive catalysts, optimization needed |

Research Findings and Notes

- The reaction is highly sensitive to oxygen; thus, all steps are performed under inert atmosphere.

- Solvent choice affects reaction rate and product purity; dichloromethane and toluene are preferred.

- Palladium-catalyzed methods offer a modern alternative with potential for structural modifications.

- The steric and electronic properties of dicyclohexylphosphino groups contribute to the ligand’s stability and catalytic efficiency.

- Purification typically involves chromatographic techniques to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This ligand demonstrates exceptional performance in palladium-catalyzed direct C–H arylation of diarylmethanes at room temperature. Key data from mechanistic studies include:

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the ligand facilitates oxidative addition of the aryl bromide and stabilizes the Pd(0) intermediate .

Ligand Substitution Dynamics

Di-(2-pyridyl)(dicyclohexylphosphino)amine undergoes competitive ligand exchange in the presence of stronger σ-donors:

Key Observations:

-

Replaces weaker ligands (e.g., PPh₃) in Ru and Pd complexes under inert conditions .

-

Bulky dicyclohexyl groups inhibit dissociation, enhancing catalytic stability .

-

Pyridyl nitrogen atoms participate in secondary interactions with metal centers, modulating redox potentials .

Protonation/Deprotonation Equilibria

The amine moiety exhibits pH-dependent behavior critical for catalytic cycles:

Thermodynamic Parameters (Acetonitrile):

| Process | ΔG (kJ/mol) | pKa (Calc.) | Source |

|---|---|---|---|

| Amine → Amine⁺ + H⁻ | +87.4 | 12.9 | |

| Amine⁺ → Imine + H⁺ | -64.2 | 4.7 |

This dual acid/base functionality enables participation in proton-coupled electron transfer (PCET) mechanisms .

Comparative Performance in Catalytic Systems

Benchmarking against related ligands reveals distinct advantages:

| Ligand | TOF (Relative) | Thermal Stability | Substrate Tolerance | Source |

|---|---|---|---|---|

| Di-(2-pyridyl)(diphenylphosphino)amine | 37.9 | Moderate | Broad | |

| Xantphos | 29.5 | High | Limited | |

| DavePhos | 42.1 | Low | Moderate |

Superior steric bulk from dicyclohexyl groups improves selectivity in crowded reaction environments .

Scientific Research Applications

Coordination Chemistry

DPCP as a Ligand

DPCP serves as a bidentate ligand, coordinating with metals to form stable complexes. These metal-ligand complexes exhibit unique properties that are beneficial in various applications:

- Metal Complex Formation : DPCP can form complexes with transition metals such as palladium, platinum, and nickel. These complexes are often used in catalysis due to their enhanced reactivity and selectivity.

- Cytotoxic Activity : Some DPCP-metal complexes have demonstrated cytotoxic properties, making them potential candidates for anticancer drug development .

Table 1: Metal Complexes of DPCP

| Metal | Complex Type | Application |

|---|---|---|

| Palladium | Catalytic complex | C–N coupling reactions |

| Platinum | Anticancer drug | Targeting cancer cells |

| Nickel | Catalytic complex | Organic synthesis |

Catalysis

Palladium-Catalyzed Reactions

DPCP is particularly notable for its role in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-nitrogen (C–N) bonds:

- C–N Bond Formation : DPCP has been used effectively in the synthesis of anilines and other nitrogen-containing compounds through various coupling reactions, including Suzuki and Buchwald-Hartwig reactions .

- Low Catalyst Loadings : The use of DPCP allows for reactions to proceed efficiently at low catalyst loadings, which is economically advantageous for industrial applications .

Case Study: Synthesis of Antitumor Agents

In a study conducted by researchers at Pfizer, DPCP was employed in the synthesis of novel protein kinase inhibitors. The reaction yielded high selectivity and efficiency, demonstrating DPCP's utility in medicinal chemistry .

Biological Applications

DNA Binding Properties

Research indicates that DPCP-based metal complexes can bind to DNA, which has implications for developing new therapeutic agents targeting genetic material:

- Luminescent Properties : Some complexes exhibit luminescence upon binding to DNA, making them useful as probes in biological studies .

- Potential Anticancer Activity : The interaction of DPCP-metal complexes with DNA suggests potential applications in cancer treatment by disrupting DNA replication in cancer cells .

Industrial Applications

DPCP is also being explored for its utility in various industrial processes:

- Catalytic Oxidation : DPCP-based catalysts have been reported for the oxidation of benzylic hydrocarbons, showcasing their effectiveness in industrial chemical processes .

- Synthesis of Specialty Chemicals : The compound's ability to facilitate complex organic reactions makes it valuable in producing specialty chemicals used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which Di-(2-pyridyl)(dicyclohexylphosphino)amine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, coordinating to metal centers in catalysts, which enhances their reactivity and selectivity. The specific pathways and targets depend on the context in which the compound is used, such as in catalytic cycles or biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-(2-pyridyl)(diphenylphosphino)amine (CAS 472959-76-5)

Molecular Formula : C₂₂H₁₈N₃P; Molecular Weight : 355.37 g/mol .

Structural and Functional Differences:

Tris(2-pyridyl)amine

Molecular Formula : C₁₅H₁₂N₄; Molecular Weight : 248.29 g/mol .

Key Differences:

- Ligand Geometry: Tris(2-pyridyl)amine acts as a tridentate ligand via three pyridyl N atoms, forming six-membered chelate rings with octahedral metal complexes (e.g., Re, Ir) . In contrast, this compound is bidentate or tridentate, utilizing pyridyl N and phosphine P for coordination .

- Electronic Profile: Lacks a phosphine group, reducing σ-donor strength but enhancing π-backbonding capacity with metals like W and Mo .

- Applications : Primarily used in ion recognition and supramolecular chemistry due to its rigid, planar structure .

N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine

Molecular Formula : C₃₅H₃₀N₄P₂; Molecular Weight : 592.61 g/mol .

Key Differences:

- Structure: Contains an additional imino group and methyl bridge, enabling κ⁵-coordination modes (uncommon in simpler phosphino-pyridyl ligands) .

- Coordination Chemistry: Forms 3D frameworks via C–H⋯N interactions, unlike the linear or monodentate behavior of this compound .

- Utility : Specialized in stabilizing high-oxidation-state metal centers for photophysical studies .

Biological Activity

Di-(2-pyridyl)(dicyclohexylphosphino)amine (DPA) is a bidentate ligand that has garnered attention for its significant role in catalysis and potential biological applications. This article explores the biological activity of DPA, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure comprising two pyridyl groups and a dicyclohexylphosphino moiety. This configuration enhances both steric hindrance and electronic properties, making it suitable for various chemical transformations, particularly in coordination chemistry.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two pyridyl groups and one dicyclohexylphosphino group | Notable for catalytic applications and potential biological activity |

| Di(2-picolyl)amine | Two picolyl groups | Known for biological activity; used in drug design |

| Bis(2-(dicyclohexylphosphino)ethyl)amine | Two dicyclohexylphosphino groups | Focused on catalytic applications |

Catalytic Applications

DPA has been primarily studied for its catalytic properties, particularly in palladium (Pd) complexes. Research indicates that DPA enhances the effectiveness of Pd catalysts in various organic transformations, including:

- Cross-coupling reactions : DPA-Pd complexes have shown improved reactivity with substrates such as aryl halides.

- Hydrogenation : The ligand facilitates the activation of hydrogen molecules, crucial for hydrogenation processes.

- Hydroamination : DPA's ability to stabilize metal centers influences the reactivity towards specific substrates.

The steric bulk of the cyclohexyl groups in DPA impacts the binding and reactivity of small molecules with the metal center, thus enhancing catalytic efficiency .

Anticancer Potential

Recent studies have explored the anticancer properties of DPA through its role in metal complexes. For instance, Pd-DPA complexes have demonstrated antiproliferative activity against various cancer cell lines. The mechanism is believed to involve:

- Induction of apoptosis : Metal complexes can trigger programmed cell death pathways in cancer cells.

- Cell cycle arrest : These complexes may interfere with cell cycle progression, leading to growth inhibition.

In vitro tests have indicated that DPA-based organometallic compounds exhibit better antiproliferative activity compared to traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial potential of DPA has also been investigated. Preliminary studies suggest that DPA exhibits activity against a range of bacterial strains, including multidrug-resistant pathogens. The proposed mechanisms include:

- Disruption of bacterial membranes : DPA may interact with bacterial membranes, compromising their integrity.

- Interference with metabolic processes : The ligand's coordination with metal ions could inhibit essential enzymatic functions in bacteria.

In vitro evaluations have shown promising results against both gram-positive and gram-negative bacteria .

Case Studies

- Palladium Complexes : A study demonstrated that Pd-DPA complexes could effectively catalyze cross-coupling reactions under mild conditions, achieving high yields and selectivity .

- Anticancer Research : Another study highlighted the efficacy of a Pd-DPA complex in inhibiting ovarian cancer cell proliferation, showcasing its potential as a novel anticancer agent .

- Antimicrobial Testing : Research on the antimicrobial properties of DPA revealed significant bactericidal effects against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Q & A

Basic Question

How does the ligand’s electronic and steric profile influence its efficacy in palladium-catalyzed cross-coupling reactions?

Advanced Question

The dicyclohexylphosphino group provides steric bulk, reducing catalyst poisoning by stabilizing Pd(0) intermediates, while the pyridylamine backbone enhances electron donation, accelerating oxidative addition . Key experimental considerations:

- Turnover Number (TON) : Compare with ligands like XPhos; this compound shows higher TON in aryl chloride couplings due to improved electron richness .

- Steric parameters : Use Tolman cone angles (θ ≈ 160°) to predict substrate accessibility .

What strategies mitigate air sensitivity during catalytic applications of this ligand?

Advanced Question

- Inert atmosphere handling : Use Schlenk lines or gloveboxes for synthesis and catalysis .

- Stabilization via metal coordination : Pre-form air-stable Pd or Ru complexes before catalytic cycles .

- Storage : Ligand solutions in degassed THF or toluene at -20°C retain activity for months .

How can discrepancies in crystallographic data for metal-ligand complexes be resolved?

Advanced Question

Discrepancies often arise from disordered solvent molecules or twinning. Mitigation strategies:

- SHELXL refinement : Use TWIN/BASF commands to model twinned crystals .

- DFT calculations : Compare experimental bond lengths with optimized geometries (e.g., Pd–P distances ~2.3 Å) .

- Cross-validation : Match spectroscopic data (e.g., ³¹P NMR shifts) with crystallographic results .

What computational methods predict the coordination behavior of this ligand with transition metals?

Advanced Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict binding modes (e.g., κ²-N,P vs. κ³-N,N,P) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for pharmacological studies .

- Charge distribution analysis : Natural Bond Orbital (NBO) analysis quantifies electron donation from ligand to metal .

What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.